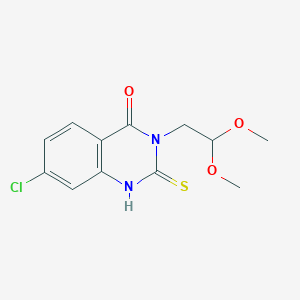![molecular formula C14H16N2O B2853371 N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide CAS No. 156997-88-5](/img/structure/B2853371.png)
N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide” is a chemical compound that belongs to the tryptamine family . Tryptamines are a group of compounds known as indolethyl amines, which play a fundamental role in the human body . They are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Synthesis Analysis
The synthesis of this compound involves a reaction between tryptamine and a carboxylic acid . A common method for the preparation of amides, like this compound, is through N, N’-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids . DCC is a dehydrating agent commonly used for the preparation of esters, amides, and anhydrides .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains an ethyl group and a cyclopropanecarboxamide group .Chemical Reactions Analysis
The chemical reactions involving this compound primarily include its synthesis from tryptamine and a carboxylic acid . The carboxyl group of the carboxylic acid reacts with DCC to produce an activated acylating agent that reacts with the amino group of tryptamine to form the amide bond .Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Applications
“N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide” is structurally related to compounds with known anti-inflammatory properties. For instance, its synthesis from tryptamine and naproxen suggests potential use as an anti-inflammatory agent . Naproxen is a well-established nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, inflammatory diseases such as rheumatoid arthritis, and fever . The hybrid molecule could leverage the analgesic and anti-inflammatory effects of naproxen, potentially offering enhanced efficacy or reduced side effects.
Neuromodulation and CNS Regulation
Tryptamine derivatives, which form part of the structure of “N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide”, are involved in the regulation and modulation of multiple processes within the central nervous system (CNS), including sleep, cognition, memory, temperature regulation, and behavior . This compound could potentially be used to modulate these processes due to its tryptamine moiety.
Anticancer Properties
Indole derivatives have been studied for their potential role in cancer treatment. For example, certain indole compounds have shown the ability to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization, which is a promising avenue for cancer therapy .
Serotonin Signaling
Serotonin, a significant signaling hormone in the body, is a tryptamine derivative. “N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide” could influence serotonin signaling pathways, which are crucial for mood regulation, gastrointestinal function, and cardiovascular health .
Anti-HIV Activity
Indole derivatives have been reported to show activity against HIV-1. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have been performed to evaluate their potential as anti-HIV agents . The compound may also be explored for similar anti-HIV properties due to its indole core.
Orientations Futures
Future research could focus on elucidating the specific biological activities of this compound, its potential therapeutic applications, and its safety profile. Given the diverse pharmacological properties of tryptamines, this compound could potentially be of interest in various areas of biomedical research .
Mécanisme D'action
Target of Action
It is known that the compound is a derivative of tryptamine and naproxen . Tryptamine derivatives play a fundamental role in the human body and are involved in the regulation and modulation of multiple processes within the central nervous system . Naproxen, on the other hand, is a nonsteroidal anti-inflammatory drug (NSAID) that targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .
Mode of Action
Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . Tryptamine derivatives, on the other hand, are involved in various physiological processes, such as sleep, cognition, memory, temperature regulation, and behavior .
Biochemical Pathways
It inhibits the COX isoenzymes, which are catalysts of arachidonic acid conversion to prostaglandin G . This is the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .
Result of Action
Given its structural components, it can be inferred that it may exhibit the analgesic and anti-inflammatory effects of naproxen , as well as the neuromodulatory effects of tryptamine derivatives .
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14(10-5-6-10)15-8-7-11-9-16-13-4-2-1-3-12(11)13/h1-4,9-10,16H,5-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCPACQGRRXTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



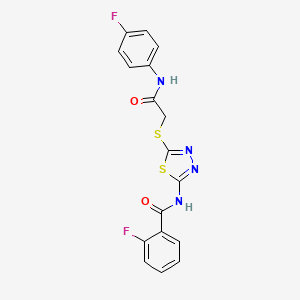
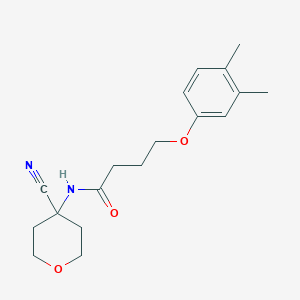
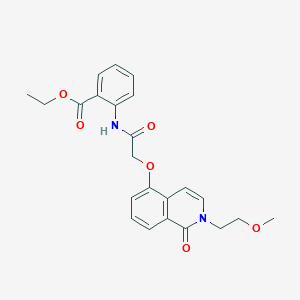
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2853295.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2853299.png)
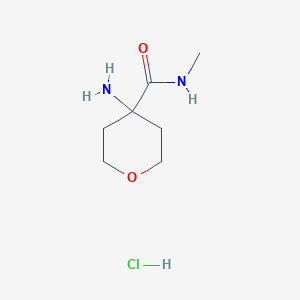
![1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride](/img/structure/B2853302.png)
![ethyl (1R,5S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/no-structure.png)
![(E)-1,1,1-trifluoro-4-[2-(trifluoromethoxy)anilino]-3-buten-2-one](/img/structure/B2853305.png)
![7-Oxa-4-azaspiro[2.6]nonane;hydrochloride](/img/structure/B2853306.png)
![8-(benzylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2853308.png)
